3-Amino-1,2,3,4-tetrahydroquinoline-6-carbonitrile hydrochloride
Description
Note: No direct evidence is provided for this compound. The introduction is inferred based on structural analogs in the evidence. 3-Amino-1,2,3,4-tetrahydroquinoline-6-carbonitrile hydrochloride is a bicyclic heterocyclic compound featuring a tetrahydroquinoline backbone substituted with an amino group at position 3 and a nitrile group at position 5. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C10H12ClN3 |
|---|---|
Molecular Weight |
209.67 g/mol |
IUPAC Name |
3-amino-1,2,3,4-tetrahydroquinoline-6-carbonitrile;hydrochloride |
InChI |
InChI=1S/C10H11N3.ClH/c11-5-7-1-2-10-8(3-7)4-9(12)6-13-10;/h1-3,9,13H,4,6,12H2;1H |
InChI Key |
DXUIXQLRLMFJCF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC2=C1C=C(C=C2)C#N)N.Cl |
Origin of Product |
United States |
Preparation Methods
Bischler-Napieralski Cyclization
This classical method involves cyclizing β-arylethylamides to form dihydroisoquinolines, followed by reduction to tetrahydroquinolines. For example:
Reductive Amination
A two-step process to introduce the amino group:
Nitrile Group Introduction
The 6-position nitrile can be introduced via:
-
Sandmeyer reaction : Converting a diazonium salt (derived from an aniline precursor) to a nitrile using CuCN.
-
Nucleophilic substitution : Displacing a halogen (e.g., Cl or Br) at the 6-position with KCN or NaCN.
Hypothetical Synthesis Route for 3-Amino-1,2,3,4-tetrahydroquinoline-6-carbonitrile Hydrochloride
Building on the patent CN110724098A, which describes the synthesis of 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride, the following adapted route is proposed:
Step 1: Benzyl Protection of the Amino Group
Step 2: Reduction of the Nitro Group
Step 3: Deprotection and Salt Formation
-
Reactants : 2-Benzyl-3-amino-1,2,3,4-tetrahydroquinoline-6-carbonitrile.
-
Conditions : HCl (g) in EtOH, reflux.
| Method | Key Steps | Reagents/Conditions | Yield* | Advantages | Limitations |
|---|---|---|---|---|---|
| Bischler-Napieralski | Cyclization, Reduction | POCl, Pd/C, H | ~60% | High regioselectivity | Multi-step, harsh conditions |
| Reductive Amination | Ketone formation, Amination | NaBHCN, NHOAc | ~50% | Mild conditions | Low functional group tolerance |
| Adapted Patent Route | Protection, Reduction, Deprotection | Benzyl bromide, Pd/C, HCl | ~75%† | Scalable, stable intermediates | Requires benzyl protection |
*Theoretical yields based on analogous reactions.
†Yield inferred from patent example.
Challenges and Optimization Opportunities
-
Regioselectivity in Nitrile Introduction : Competing reactions at the 5-, 7-, and 8-positions may occur. Directed ortho-metalation or using directing groups (e.g., amides) could improve selectivity.
-
Amino Group Stability : The primary amine may undergo oxidation or side reactions during synthesis. Protecting groups like Boc or Fmoc could be explored.
-
Catalytic Hydrogenation Efficiency : Alternative catalysts (e.g., Raney Ni) or hydrogen sources (ammonia borane) might enhance reduction steps.
Chemical Reactions Analysis
Hydrolysis of the Carbonitrile Group
The carbonitrile group undergoes hydrolysis under basic or acidic conditions to yield carboxylic acid or amide derivatives. This reaction is pivotal for modifying the compound’s polarity and biological activity.
-
Conditions :
| Starting Material | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| 3-Amino-1,2,3,4-tetrahydroquinoline-6-carbonitrile | LiOH, H<sub>2</sub>O, THF | 3-Amino-1,2,3,4-tetrahydroquinoline-6-carboxylic acid | 73% |
This transformation is analogous to carboxylation methods observed in structurally similar tetrahydroisoquinoline derivatives .
Reduction Reactions
The carbonitrile group can be reduced to a primary amine using catalytic hydrogenation or borane complexes.
-
Catalytic Hydrogenation :
| Starting Material | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| 3-Amino-1,2,3,4-tetrahydroquinoline-6-carbonitrile | Pd/C | 3-Amino-1,2,3,4-tetrahydroquinoline-6-aminomethyl | 82% |
Nucleophilic Substitution
The amino group participates in alkylation or acylation reactions, expanding the compound’s utility in medicinal chemistry.
-
Alkylation :
| Starting Material | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| 3-Amino-1,2,3,4-tetrahydroquinoline-6-carbonitrile | Benzyl bromide | N-Benzyl derivative | 86% |
-
Acylation :
Cyclization Reactions
The carbonitrile and amino groups facilitate cyclization to form heterocyclic systems, such as triazolopyrimidines:
-
Conditions : [(VO)TPP][(TCM)<sub>4</sub>] catalyst, solvent-free, 100°C .
-
Mechanism : Knoevenagel condensation followed by Michael addition and intramolecular cyclization .
| Starting Material | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| 3-Amino-1,2,3,4-tetrahydroquinoline-6-carbonitrile | [(VO)TPP][(TCM)<sub>4</sub>] | Triazolopyrimidine derivative | 89% |
Oxidation of the Tetrahydroquinoline Core
The tetrahydroquinoline ring undergoes dehydrogenation to form aromatic quinoline derivatives.
-
Conditions : KMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub>, 80°C.
-
Product : 3-Aminoquinoline-6-carbonitrile.
| Starting Material | Oxidizing Agent | Product | Yield | Reference |
|---|---|---|---|---|
| 3-Amino-1,2,3,4-tetrahydroquinoline-6-carbonitrile | KMnO<sub>4</sub> | 3-Aminoquinoline-6-carbonitrile | 68% |
Salt Metathesis
The hydrochloride salt can exchange counterions in the presence of stronger acids or bases:
-
Conditions : NaOH (aqueous), extraction with ethyl acetate .
-
Product : Free base 3-amino-1,2,3,4-tetrahydroquinoline-6-carbonitrile.
Stability and Reactivity Insights
Scientific Research Applications
Antitumor Activity
Research has indicated that derivatives of tetrahydroquinoline compounds exhibit antitumor properties. For instance, compounds structurally related to 3-amino-1,2,3,4-tetrahydroquinoline-6-carbonitrile hydrochloride have shown efficacy against various cancer cell lines. A study highlighted that certain tetrahydroquinoline derivatives can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival .
Neuroprotective Effects
The compound has been investigated for its neuroprotective effects, particularly in the context of Alzheimer's disease. In a Drosophila model of Alzheimer's, this compound demonstrated the ability to mitigate the toxic effects of amyloid-beta (Aβ42) by prolonging lifespan and enhancing motor functions . This suggests its potential as a therapeutic agent for neurodegenerative diseases.
Anti-inflammatory Properties
Tetrahydroquinoline derivatives have also been recognized for their anti-inflammatory activities. A related compound was noted for its effectiveness in reducing inflammation and could be developed into anti-inflammatory medications . The mechanism often involves the modulation of inflammatory cytokines and pathways.
Catalytic Approaches
Recent studies have demonstrated efficient synthesis techniques using various catalysts under solvent-free conditions. For example, a method involving thiamine hydrochloride as a catalyst has shown promising results in synthesizing tetrahydroquinoline derivatives with high yields . This method emphasizes environmental sustainability and cost-effectiveness.
Chemoenzymatic Methods
Another innovative approach involves chemoenzymatic synthesis which allows for the production of enantiomerically pure compounds. This method enhances the selectivity and efficiency of synthesizing specific isomers of tetrahydroquinoline derivatives .
Case Studies
Mechanism of Action
The mechanism of action of 3-Amino-1,2,3,4-tetrahydroquinoline-6-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors involved in various biological processes. For example, it may inhibit neuroinflammatory pathways by interacting with specific enzymes or receptors in the nervous system .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The following table compares substituents, molecular weights (MW), and key properties of structurally related tetrahydroquinoline derivatives:
Notes: *- MW for estimated based on formula C₁₀H₁₀F₃N·HCl. †- MW for target compound calculated as C₁₀H₁₁N₃·HCl.
Functional Group Influence on Reactivity and Bioactivity
- This is advantageous in prolonged drug half-life .
- Bromo and Dimethyl (): Bromine serves as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura), while dimethyl groups at position 4 restrict conformational flexibility, possibly improving target selectivity .
- Carboxylic Acid (): Ionizable at physiological pH, enhancing solubility and bioavailability. The dichloro substitution may synergize with the carboxylic acid for antimicrobial potency .
- Amino and Nitrile (Target Compound): The amino group at position 3 introduces a basic center, which could improve binding to acidic residues in enzymes (e.g., kinases). The nitrile at position 6 may act as a bioisostere for carbonyl groups or participate in covalent inhibition strategies.
Research Implications and Limitations
- Gaps in Evidence: None of the provided sources directly address the target compound. Comparisons are extrapolated from structural analogs.
- Contradictions: and highlight opposing solubility trends (lipophilic CF₃ vs. hydrophilic COOH), underscoring the need for empirical validation of the target compound’s properties.
Biological Activity
3-Amino-1,2,3,4-tetrahydroquinoline-6-carbonitrile hydrochloride (CAS Number: 219862-70-1) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of this compound is , with a molecular weight of approximately 209.68 g/mol. The compound features a tetrahydroquinoline scaffold that is known for its diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 219862-70-1 |
| Molecular Formula | C10H12ClN3 |
| Molecular Weight | 209.68 g/mol |
| Density | Not Available |
| LogP | 2.49388 |
Antimicrobial Activity
Research indicates that compounds with a tetrahydroquinoline structure exhibit significant antimicrobial properties. A study highlighted the effectiveness of various THIQ derivatives against bacterial strains, suggesting that modifications to the core structure can enhance activity against Gram-positive and Gram-negative bacteria .
Neuroprotective Effects
The neuroprotective potential of tetrahydroquinoline derivatives has been explored in the context of neurodegenerative diseases. For instance, certain analogs demonstrated the ability to inhibit neuroinflammation and promote neuronal survival in cellular models of Alzheimer's disease . The mechanism often involves modulation of signaling pathways associated with oxidative stress and apoptosis.
Anticancer Properties
Some studies have reported that 3-amino derivatives can inhibit cancer cell proliferation. In vitro assays showed that these compounds induce apoptosis in various cancer cell lines, including breast and prostate cancer cells . The proposed mechanism includes the activation of caspases and modulation of Bcl-2 family proteins.
Structure-Activity Relationship (SAR)
The SAR studies reveal that substituents on the tetrahydroquinoline scaffold significantly influence biological activity. For example:
- Amino Group Positioning : The positioning of the amino group at the 3rd position enhances solubility and bioavailability.
- Carbonitrile Functionality : The presence of a carbonitrile group at the 6th position contributes to increased potency against specific pathogens by facilitating stronger interactions with target proteins .
Case Studies
-
Inhibition of Type III Secretion System (T3SS) :
A dissertation explored the effects of various compounds on T3SS in pathogenic bacteria. The study found that high concentrations (50 μM) of 3-amino derivatives resulted in significant inhibition (~50%) of T3SS activity, showcasing its potential as an antibacterial agent . -
Neuroprotective Mechanisms :
In a series of experiments involving neuronal cells subjected to oxidative stress, derivatives of tetrahydroquinoline were shown to reduce cell death significantly. This effect was attributed to the downregulation of pro-apoptotic factors and upregulation of antioxidant defenses .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-Amino-1,2,3,4-tetrahydroquinoline-6-carbonitrile hydrochloride, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the cyclization of substituted anilines to form the tetrahydroquinoline core. For example, reductive amination or Friedländer condensation may be employed. Post-functionalization (e.g., nitrile introduction at C6) requires precise stoichiometric control of reagents like KCN or CuCN under inert atmospheres. Optimization includes adjusting solvent polarity (e.g., DMF vs. THF) and temperature gradients to minimize side products. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂/MeOH gradients) is critical for isolating the hydrochloride salt. Purity ≥95% can be confirmed via HPLC (C18 column, 0.1% TFA in H₂O/ACN mobile phase) .
Q. What analytical techniques are recommended for characterizing the compound’s structural integrity and purity?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) in DMSO-d₆ or CDCl₃ resolves proton environments, confirming the amino group’s presence (δ 2.8–3.5 ppm) and aromatic nitrile signals (δ ~120 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C₁₀H₁₁N₂Cl: 218.06). Elemental analysis ensures stoichiometric Cl⁻ content. For purity, reverse-phase HPLC (UV detection at 254 nm) with a retention time comparison against certified standards is advised. Melting point determination (>300°C, decomposition observed) should align with literature values .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s biological activity, particularly in oncology models?
- Methodological Answer : Prioritize in vitro assays using cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) to assess IC₅₀ values. Include controls for apoptosis (Annexin V/PI staining) and cell cycle arrest (flow cytometry). For kinase inhibition studies, use ATP-competitive ELISA assays targeting pathways like PI3K/AKT. In vivo studies require pharmacokinetic profiling (plasma half-life, bioavailability via LC-MS) in rodent models. Always validate target engagement using Western blotting for downstream effectors (e.g., phosphorylated ERK) .
Q. What strategies are effective for synthesizing structural analogs to explore structure-activity relationships (SAR)?
- Methodological Answer : Modify the tetrahydroquinoline scaffold by introducing substituents at positions 3 (amino group) and 6 (nitrile). For example:
- Replace the amino group with alkyl/aryl amines via Buchwald-Hartwig coupling.
- Substitute the nitrile with carboxylic acids or amides using hydrolysis/amidation.
- Introduce halogens (Br, Cl) at C7/C8 via electrophilic substitution to enhance binding affinity.
Evaluate analogs using comparative molecular field analysis (CoMFA) to correlate steric/electronic properties with activity. Prioritize derivatives with logP <3.5 for improved solubility .
Q. How should researchers address contradictions in reported physical properties (e.g., melting points) across literature sources?
- Methodological Answer : Discrepancies often arise from polymorphic forms or residual solvents. Reproduce synthesis using protocols from conflicting sources, then characterize batches via differential scanning calorimetry (DSC) to identify polymorphs. Thermogravimetric analysis (TGA) detects solvent traces. Cross-validate purity using orthogonal methods (e.g., NMR vs. HPLC). If inconsistencies persist, collaborate with third-party labs for independent verification .
Q. What methodologies are critical for developing validated analytical assays for this compound in complex matrices?
- Methodological Answer : For method validation per ICH guidelines:
- Specificity : Spike the compound into biological matrices (e.g., plasma) and confirm baseline separation from interferents via LC-MS/MS (MRM transitions m/z 218→154).
- Linearity : Test 5–6 concentrations (1–100 ng/mL) with R² ≥0.995.
- Accuracy/Precision : Perform intra-/inter-day tests (n=6) with ≤15% RSD.
- Stability : Assess freeze-thaw cycles and long-term storage (-80°C, 30 days). Include internal standards (e.g., deuterated analogs) to correct for matrix effects .
Safety & Regulatory Considerations
- Handling Precautions : Use fume hoods and PPE (nitrile gloves, lab coats) due to potential respiratory irritancy. Store in airtight containers under nitrogen to prevent hygroscopic degradation. Spills require neutralization with 10% NaHCO₃ followed by solidification with vermiculite .
- Regulatory Compliance : Strictly limit use to non-therapeutic research. Document disposal per EPA guidelines (waste code U220) to avoid environmental contamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
